molecular formula C13H12BrNO2S B1240554 N-benzyl-2-bromobenzenesulfonamide CAS No. 321704-27-2

N-benzyl-2-bromobenzenesulfonamide

Cat. No.: B1240554
CAS No.: 321704-27-2
M. Wt: 326.21 g/mol
InChI Key: FPQGRYUENBBEOH-UHFFFAOYSA-N
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Description

N-benzyl-2-bromobenzenesulfonamide is an organic compound with the chemical formula C13H12BrNO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is primarily used in the pharmaceutical industry for the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-bromobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the bromination of benzenesulfonamide followed by the introduction of a benzyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include N-benzyl-2-aminobenzenesulfonamide or N-benzyl-2-thiobenzenesulfonamide.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides.

Scientific Research Applications

N-benzyl-2-bromobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modifying protein structures and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-bromobenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. The presence of both bromine and benzyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-benzyl-2-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQGRYUENBBEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428966
Record name N-benzyl-2-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321704-27-2
Record name N-benzyl-2-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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